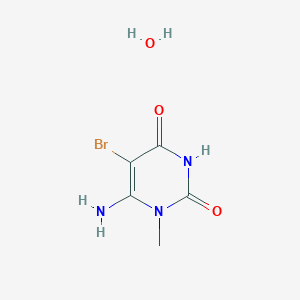

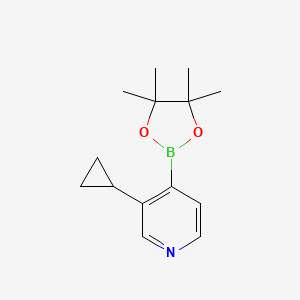

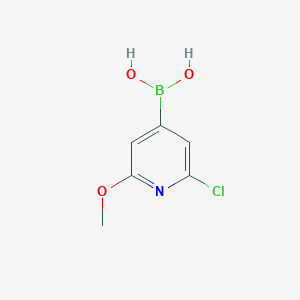

2-Chloro-6-methoxypyridine-4-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-6-methoxypyridine-4-boronic acid” is a chemical compound that is used as a coupling reagent in the synthesis of various compounds . It is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters . This process is not well developed and utilizes a radical approach . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Chemical Reactions Analysis

This compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound is also used in the synthesis of effacacious pyrrolopyridazines used as JAK1/3 inhibitors .Wissenschaftliche Forschungsanwendungen

Boronic Acid in Seawater Desalination and Boron Removal

Boron Removal by Reverse Osmosis Membranes : This review discusses the removal of boron, which exists almost exclusively as boric acid in seawater, using nanofiltration (NF) and reverse osmosis (RO) membranes in seawater desalination applications. The speciation of boric acid is a critical factor affecting its rejection by NF/RO membranes, and the review highlights the need for more research to optimize processes for enhanced boron removal (Tu, Nghiem, & Chivas, 2010).

Boronic Acids in Drug Discovery

Design and Discovery of Boronic Acid Drugs : This literature review explores the increase in medicinal chemistry endeavors incorporating boronic acids, noting the FDA and Health Canada's approval of five boronic acid drugs and several others in clinical trials. The review emphasizes the desirable properties of boronic acids, such as potential potency enhancement and pharmacokinetic profile improvements, underscoring their value in drug discovery (Plescia & Moitessier, 2020).

Boronic Acids in Fire Retardancy and Wood Preservation

Combined Fire Retardant and Wood Preservative Treatments : This review focuses on the use of boron compounds to achieve fire retardancy and wood preservation in outdoor applications. The dual functionality of boron compounds and the development of systems to fix boron in wood for durable preservation and fire retardancy are discussed (Marney & Russell, 2008).

Boronic Acid Sensors

Boronic Acid Sensors with Double Recognition Sites : This review addresses boronic acid sensors that utilize two recognition sites, enhancing the affinity and selectivity for various analytes, including carbohydrates and ions. The synergistic effect of double recognition sites in improving sensor performance is highlighted (Bian et al., 2019).

Boron in Plant Nutrition

Development of a Boron Buffered Solution Culture System : Investigating a system for controlled studies of plant boron nutrition, this research explores the use of boron-specific resins to maintain equilibrium solution boron concentration, facilitating the growth of plants with adequate boron levels (Asad et al., 2004).

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-6-methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound acts as an organoboron reagent . The compound has also been used in the synthesis of efficacious pyrrolopyridazines used as JAK1/3 inhibitors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific conditions under which the Suzuki–Miyaura cross-coupling reaction is carried out . The compound is known for its stability and environmental benignity, which contribute to the success of the sm coupling reaction .

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound could involve further development of the protodeboronation process . This process is not well developed and could be improved to increase the efficiency of the Suzuki–Miyaura (SM) cross-coupling reaction . Additionally, the compound could be used in the synthesis of new compounds, expanding its applications in organic synthesis .

Biochemische Analyse

Biochemical Properties

2-Chloro-6-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound can interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain kinases by binding to their active sites, thereby modulating their activity. Additionally, this compound can form reversible covalent bonds with serine and threonine residues in proteins, leading to alterations in protein function and stability .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as MAP kinases and PI3K, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response and inflammatory processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can occur through the formation of covalent bonds with nucleophilic residues such as serine, threonine, or cysteine. Additionally, this compound can act as a competitive inhibitor, blocking the access of natural substrates to the enzyme’s active site. This compound can also influence gene expression by modulating transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These effects are likely due to the accumulation of the compound and its metabolites in various tissues, leading to cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, including cytochrome P450s, to form various metabolites that may retain or lose biological activity. The metabolic flux of this compound can be influenced by factors such as enzyme induction or inhibition, genetic polymorphisms, and co-administration of other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, this compound can accumulate in mitochondria, affecting mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

(2-chloro-6-methoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGVIXSBAQCACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.